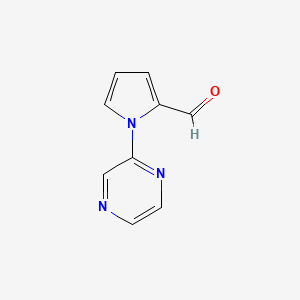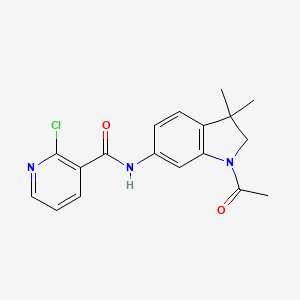
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde (PPC) is a heterocyclic compound derived from pyrazine, a six-membered aromatic ring. PPC is a colorless solid that is soluble in organic solvents and has a molecular weight of 166.16 g/mol. It has been used in the synthesis of a variety of other compounds, such as heterocyclic dyes, pharmaceuticals, and other organic compounds. PPC has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals. Additionally, PPC has been investigated for its potential application in the fields of medicinal chemistry, photochemistry, and biochemistry.
科学研究应用
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde has been studied extensively as a potential therapeutic agent. It has been investigated for its potential application in the treatment of cancer, diabetes, and infectious diseases. Additionally, this compound has been studied for its ability to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant. Furthermore, this compound has been investigated for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease.
作用机制
The mechanism of action of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase, fatty acid synthase, and acyl-CoA synthetase. Additionally, this compound is believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of bacteria, fungi, and certain cancer cells. Additionally, this compound has been shown to reduce inflammation and to have antioxidant activity. In vivo studies have demonstrated that this compound can reduce the levels of cholesterol and triglycerides in the blood, and can reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The use of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde in laboratory experiments has a number of advantages. This compound is relatively inexpensive and can be easily synthesized using a variety of methods. Additionally, this compound is stable and non-toxic, which makes it suitable for use in biological experiments. However, this compound is not water-soluble, which can limit its use in some experiments.
未来方向
The potential applications of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde in the fields of medicinal chemistry, photochemistry, and biochemistry are vast. Further research is needed to explore the full potential of this compound as a therapeutic agent. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify new uses for this compound in the laboratory. Finally, further research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
合成方法
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde can be synthesized using a variety of methods. The most commonly used method is a condensation reaction between pyrazine and formaldehyde. This reaction is generally conducted in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other methods for the synthesis of this compound include the reaction of pyrazine with aldehydes, such as benzaldehyde, or the reaction of pyrazine with nitro compounds, such as nitrobenzene.
属性
IUPAC Name |
1-pyrazin-2-ylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJUFIGSXUQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2785158.png)




![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![N-{(E)-2-(2-furyl)-1-[(methylamino)carbonyl]-1-ethenyl}benzamide](/img/structure/B2785168.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)

![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)